3,4,5,6,7,8-Hexahydroquinolin-2-amine
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Overview
Description
3,4,5,6,7,8-Hexahydroquinolin-2-amine is a heterocyclic amine compound with a six-membered ring structure containing nitrogen. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydroquinolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, and ammonia or ammonium acetate in the presence of a suitable solvent like ethanol . The reaction conditions often require refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8-Hexahydroquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
3,4,5,6,7,8-Hexahydroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-Hexahydroquinolin-2-amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the hexahydro modification.
Isoquinoline: Another nitrogen-containing heterocycle with different biological activities.
Pyridine: A simpler nitrogen-containing ring structure with diverse applications.
Uniqueness
3,4,5,6,7,8-Hexahydroquinolin-2-amine is unique due to its hexahydro modification, which imparts different physicochemical properties and biological activities compared to its parent compounds. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydroquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMFJOWRNJPCHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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